8-Dodecyn-1-ol, acetate
CAS No.: 26906-26-3
Cat. No.: VC17164314
Molecular Formula: C14H24O2
Molecular Weight: 224.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 26906-26-3 |
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Molecular Formula | C14H24O2 |
Molecular Weight | 224.34 g/mol |
IUPAC Name | dodec-8-ynyl acetate |
Standard InChI | InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-4,7-13H2,1-2H3 |
Standard InChI Key | KAOAAXSFXKKFGC-UHFFFAOYSA-N |
Canonical SMILES | CCCC#CCCCCCCCOC(=O)C |
Introduction
Chemical Identity and Structural Characteristics
8-Dodecyn-1-ol acetate belongs to the family of dodecenyl acetates, characterized by a 12-carbon chain with an acetate group at the first position and a double bond at the eighth carbon. The Z (cis) and E (trans) isomers exhibit distinct physicochemical behaviors due to differences in molecular geometry. The molecular formula for both isomers is , with a molecular weight of 226.35 g/mol .
Stereochemical Differentiation
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Z-Isomer: The cis configuration results in a bent chain geometry, lowering the melting point (95–99°C) and boiling point (102–103°C at 2 Torr) .
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E-Isomer: The trans configuration enables a linear chain arrangement, leading to a higher boiling point (300.1±21.0°C at 760 Torr) and light sensitivity .
Spectral Identification
Synthesis Methodologies
Wittig Reaction-Based Synthesis
A patent by CN101906034A outlines a scalable route using 8-hydroxyoctyltriphenylphosphine salt as the starting material :
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Ylide Formation: Treatment with a strong base (e.g., sodium hydride) generates a phosphonium ylide.
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Alkene Formation: Reaction with n-butyraldehyde in a mixed polar/nonpolar solvent (DMF/hexane) yields 8(Z/E)-dodecen-1-ol.
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Acetylation: Treatment with acetic anhydride and pyridine produces the final acetate esters.
This method achieves a 95:5 Z/E ratio and a 95% yield .
Acetylenic Coupling Strategy
An alternative approach involves a C3+C6=C9 and C9+C3=C12 coupling scheme :
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Methoxyallene Synthesis: 2-Propyn-1-ol is converted to methoxyallene using potassium tert-butoxide.
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Grignard Coupling: Reaction with 1-tert-butoxy-6-bromohexane forms 1-tert-butoxy-non-8-yne.
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Mercuration and Alkylation: Transmetallation with lithium and alkylation with 1-bromopropane yields 1-tert-butoxy-dodec-8-yne.
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Hydrogenation and Acetylation: Selective hydrogenation (Ni-P2/EDA catalyst) produces the Z-isomer, while LiAlH4 reduction followed by acetylation yields the E-isomer .
Physicochemical Properties
The Z-isomer’s hygroscopic nature necessitates storage at 2–8°C, while the E-isomer requires protection from light .
Applications in Pest Management
Lepidopteran Sex Pheromones
Both isomers are integral to the pheromone blends of moth species. For the pear borer moth, a 95:5 Z/E mixture mimics natural pheromone signals, disrupting mating patterns and reducing pest populations . Field trials demonstrate that traps baited with 20 mg of the blend capture >80% of male moths .
Selectivity and Environmental Impact
The high stereochemical purity of synthesized products minimizes non-target effects. The Z-isomer’s dominance in blends aligns with receptor specificity in male moths, ensuring species-specific attraction .
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